N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
説明
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a pyrrolidine sulfonyl group at the para position and a pyridazinone ethyl chain. This compound is hypothesized to target enzymes or receptors involving sulfonamide interactions, though specific biological data remain undisclosed in available literature.
特性
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-16-4-3-9-19-21(16)13-10-18-17(23)14-5-7-15(8-6-14)26(24,25)20-11-1-2-12-20/h3-9H,1-2,10-13H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHUDWSICCMODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-oxopyridazine, ethylamine, 4-(pyrrolidin-1-ylsulfonyl)benzoic acid, and coupling reagents.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would involve optimization of reaction conditions to maximize yield and purity. This might include:
Scaling up the reaction: Using larger reactors and continuous flow systems.
Optimization of reagents: Using cost-effective and readily available reagents.
Purification: Employing large-scale chromatographic or crystallization techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring.
Substitution: The benzamide and pyrrolidine sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or sulfonamides.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows for potential interactions with various proteins, useful in drug design.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agents: Possible applications in treating conditions such as inflammation, cancer, or infectious diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).
作用機序
The mechanism by which N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
類似化合物との比較
Key Observations:
Sulfonamide vs. Alkyl Substitution: The parent compound and the piperidine derivative () retain the sulfonamide group, which is critical for hydrogen bonding and solubility. The tert-butyl group in eliminates sulfonamide functionality, favoring lipophilicity and membrane permeability but reducing polar interactions .
Ethoxy in may confer higher lipophilicity than methoxy in .
Molecular Weight Trends :
- The piperidine sulfonyl derivative () has the highest molecular weight (496.6 g/mol), likely due to the methoxyphenyl and larger piperidine ring. This could impact bioavailability under Lipinski’s rule of five.
Hypothetical Pharmacological Implications
- Target Selectivity : The sulfonamide group in the parent compound and may favor binding to carbonic anhydrases or serine proteases, whereas ’s tert-butyl group might prioritize hydrophobic targets (e.g., kinase ATP pockets).
- Metabolic Stability : Methoxy/ethoxy groups in and could reduce first-pass metabolism via cytochrome P450 compared to the unsubstituted parent compound.
- Solubility : The parent compound’s pyrrolidine sulfonyl group may offer better aqueous solubility than ’s piperidine analog due to reduced ring size and steric hindrance .
Limitations and Data Gaps
生物活性
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse functional groups and potential pharmacological properties. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features several key structural elements:
- Pyridazine Ring : Known for its association with anti-inflammatory and anticancer activities.
- Pyrrolidine Sulfonyl Group : Enhances binding affinity to biological targets.
- Benzamide Moiety : Commonly found in various bioactive compounds.
The molecular formula is , and its molecular weight is approximately 486.97 g/mol.
Preliminary studies suggest that N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide acts primarily as an enzyme inhibitor . The presence of the pyridazine ring allows for interactions with histone deacetylases (HDACs), which are critical targets in cancer therapy. The sulfonamide group may facilitate enhanced interactions with specific receptors or enzymes, potentially leading to therapeutic effects against various diseases.
Anticancer Properties
Research indicates that compounds with similar structures to N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibit significant anticancer activity. For instance, studies have shown that certain pyridazine derivatives can inhibit tumor growth by modulating HDAC activity, which plays a role in cancer cell proliferation and survival.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. The pyridazine moiety is often linked to the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Comparative Analysis
To better understand the unique biological activity of this compound, a comparison with similar compounds is useful. The following table summarizes key differences:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 5-Fluoro-2-oxopyridin | Fluorinated pyridine ring | Antimicrobial | Lacks chlorophenyl group |
| N-(2-Amino-4-fluorophenyl)-4-sulfonamidobenzamide | Amino group instead of chlorophenyl | HDAC inhibitor | Different substituents on benzene |
| Pyrrolidine-based inhibitors | Various substitutions on pyrrolidine | Diverse pharmacological profiles | Varying degrees of potency |
This comparison illustrates how N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide stands out due to its unique combination of functional groups that may confer distinct biological activities not found in similar compounds .
Case Studies
Several case studies have explored the biological activity of related pyridazine derivatives:
- Inhibition of HDACs : A study demonstrated that a series of pyridazine-based compounds significantly inhibited HDAC activity, leading to reduced cancer cell viability.
- Anti-inflammatory Activity : Another investigation highlighted the ability of certain pyridazine derivatives to decrease levels of inflammatory markers in animal models of arthritis.
These findings underscore the potential therapeutic applications of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in treating cancer and inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
